molecular formula C11H15FN2S B5834710 1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea

1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5834710
M. Wt: 226.32 g/mol
InChI Key: AUAKUXNPCZZAQY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a fluorophenyl group and a methylpropyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea can be synthesized through the reaction of 2-fluoroaniline with isobutyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogens, alkyl halides; reactions often occur in polar aprotic solvents such as dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-3-(2-methylpropyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Fluorophenyl)-3-(2-methylpropyl)guanidine: Contains a guanidine group instead of a thiourea moiety.

    1-(2-Fluorophenyl)-3-(2-methylpropyl)carbamate: Features a carbamate group in place of the thiourea.

Uniqueness: 1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea is unique due to the presence of both a fluorophenyl group and a thiourea moiety, which confer specific chemical reactivity and biological activity. Its combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKUXNPCZZAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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